Cas no 2531-84-2 (2-Methylphenanthrene)
2-Methylphenanthrene Chemical and Physical Properties
Names and Identifiers
-
- Phenanthrene, 2-methyl-
- 2-Methylphenanthrene
- 2-Methylphenanthrene Solution
- 3-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)TOLUENE
- 2-methylphenathrene
- 2-methylphenenthrene
- DSSTox_CID_5649
- EINECS 219-791-0
- Phenanthrene,2-methyl
- NSC-89276
- 2-Methylphenanthrene 10 microg/mL in Cyclohexane
- 2-methyl-phenanthrene
- FT-0600669
- BIDD:GT0461
- NSC 89276
- Q26840831
- DTXCID505649
- 2531-84-2
- InChI=1/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H
- CHEMBL1797288
- CCRIS 5482
- CAS-2531-84-2
- A817784
- DTXSID1025649
- NCGC00258121-01
- Tox21_200567
- METHYL PHENANTHRENE, 2-
- UNII-5IQJ3J6PN0
- NSC89276
- 2-Methyl phenanthrene
- AKOS024329378
- NS00021939
- 5IQJ3J6PN0
- NCGC00248708-01
-
- Inchi: 1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3
- InChI Key: KANLOADZXMMCQA-UHFFFAOYSA-N
- SMILES: C12C=CC(C)=CC1=CC=C1C=CC=CC=21
Computed Properties
- Exact Mass: 192.09400
- Monoisotopic Mass: 192.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.0561 (estimate)
- Melting Point: 56.95°C
- Boiling Point: 353.25°C (rough estimate)
- Flash Point: 157.5±12.8 °C
- Refractive Index: 1.6031 (estimate)
- PSA: 0.00000
- LogP: 4.30140
- Vapor Pressure: 0.0±0.3 mmHg at 25°C
2-Methylphenanthrene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Methylphenanthrene Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
2-Methylphenanthrene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | H-003S-1mL |
2-Methylphenanthrene,50 μg/mL in Toluene |
2531-84-2 | 50 μg/mL in Toluene | 1mL |
¥ 618 | 2021-07-07 | |
| TRC | M325420-25mg |
2-Methylphenanthrene |
2531-84-2 | 25mg |
$ 230.00 | 2023-09-07 | ||
| TRC | M325420-250mg |
2-Methylphenanthrene |
2531-84-2 | 250mg |
$ 1777.00 | 2023-09-07 | ||
| BAI LING WEI Technology Co., Ltd. | J08DRE-L20900100CY-10ml |
2-Methylphenanthrene |
2531-84-2 | 10ml |
¥388 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | S21M325420-25mg |
2-Methylphenanthrene |
2531-84-2 | 25mg |
¥3684 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | J09N-10400-10MG-10mg |
2-Methylphenanthrene |
2531-84-2 | 10mg |
¥7637 | 2023-11-24 | ||
| BAI LING WEI Technology Co., Ltd. | TS2260812.15-K-IO-1ea |
2-Methylphenanthrene |
2531-84-2 | 1 mL x 1000 μg/mL in isooctane | 1ea |
¥1675 | 2023-11-24 | |
| A2B Chem LLC | AD21362-10mg |
Phenanthrene, 2-methyl- |
2531-84-2 | 99.50% | 10mg |
$632.00 | 2023-12-31 | |
| A2B Chem LLC | AD21362-25mg |
Phenanthrene, 2-methyl- |
2531-84-2 | 25mg |
$345.00 | 2024-04-20 | ||
| A2B Chem LLC | AD21362-250mg |
Phenanthrene, 2-methyl- |
2531-84-2 | 250mg |
$1847.00 | 2024-04-20 |
2-Methylphenanthrene Related Literature
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Sangwoo Lee,Seongjin Hong,Xiaoshan Liu,Cheolmin Kim,Dawoon Jung,Un Hyuk Yim,Won Joon Shim,Jong Seong Khim,John P. Giesy,Kyungho Choi Environ. Sci.: Processes Impacts 2017 19 1117
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Chun Yang,Gong Zhang,Zhendi Wang,Zeyu Yang,Bruce Hollebone,Mike Landriault,Keval Shah,Carl E. Brown Anal. Methods 2014 6 7760
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Peter Hill,W. F. Short J. Chem. Soc. 1937 260
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Silvia Masala,Ulf Rannug,Roger Westerholm Anal. Methods 2014 6 8420
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5. Synthesis of piloquinone, a metabolite of Streptomyces pilosus ettlingerTerry M. Cresp,Robin G. F. Giles,Melvyn V. Sargent,Charles Brown,David O'N. Smith J. Chem. Soc. Perkin Trans. 1 1974 2435
Additional information on 2-Methylphenanthrene
Comprehensive Overview of 2-Methylphenanthrene (CAS No. 2531-84-2): Properties, Applications, and Environmental Significance
2-Methylphenanthrene (CAS No. 2531-84-2) is a polycyclic aromatic hydrocarbon (PAH) derivative widely studied for its unique chemical properties and environmental behavior. As a methyl-substituted analog of phenanthrene, this compound has garnered attention in environmental science, material research, and analytical chemistry. With increasing global focus on sustainable materials and pollutant monitoring, understanding 2-Methylphenanthrene's molecular characteristics and industrial applications becomes crucial for researchers and industry professionals alike.
The molecular structure of 2-Methylphenanthrene features a phenanthrene backbone with a methyl group at the 2-position, influencing its physicochemical properties and reactivity patterns. This modification enhances its lipophilicity compared to unsubstituted phenanthrene, making it valuable for studies on hydrocarbon solubility and partition coefficients. Recent advancements in chromatographic analysis have enabled precise detection of this compound in complex matrices, addressing growing concerns about PAH contamination in urban environments and industrial sites.
In industrial contexts, 2-Methylphenanthrene serves as a chemical intermediate for synthesizing specialized organic materials. Its derivatives show potential in developing advanced luminescent materials, particularly in OLED technology where researchers explore its photophysical properties. The compound's thermal stability makes it suitable for high-temperature applications, though current studies focus on optimizing its environmental compatibility to align with green chemistry principles.
Environmental scientists frequently monitor 2-Methylphenanthrene as part of PAH biomarker panels due to its persistence in ecosystems. Its behavior in soil-water systems and atmospheric particulate matter has become a hot research topic, especially with rising public interest in air quality monitoring and urban pollution control. Advanced techniques like GC-MS analysis and HPLC separation have significantly improved detection limits for this compound in environmental samples.
From a regulatory perspective, 2-Methylphenanthrene falls under broader PAH monitoring guidelines rather than specific restrictions. This distinction makes it particularly relevant for industries developing alternative energy solutions where hydrocarbon byproducts require careful characterization. The compound's structural similarity to larger PAHs allows researchers to use it as a model compound for studying molecular interactions without handling more hazardous substances.
Recent innovations in analytical methodology have revealed new insights about 2-Methylphenanthrene's degradation pathways, particularly its susceptibility to microbial biodegradation and photochemical transformation. These findings contribute to developing remediation strategies for contaminated sites, aligning with global sustainability goals. The compound's fluorescence properties also make it valuable for sensor development, especially in environmental monitoring devices that detect hydrocarbon pollutants.
Quality control standards for 2-Methylphenanthrene reference materials have become more stringent, reflecting its importance in analytical calibration and method validation. Laboratories performing PAH analysis in food, soil, or water samples increasingly demand high-purity standards to ensure accurate measurements. This trend parallels growing consumer awareness about food safety testing and environmental health indicators.
Future research directions for 2-Methylphenanthrene may explore its potential in nanomaterial synthesis or as a building block for functionalized aromatic compounds. The compound's balanced aromatic character and moderate reactivity position it as a versatile candidate for molecular engineering applications. As analytical technologies advance, particularly in high-resolution mass spectrometry, scientists anticipate discovering new isomeric forms and transformation products of this structurally interesting PAH derivative.
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